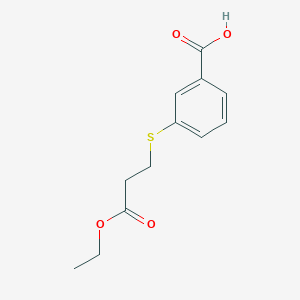
3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzaldehyde, characterized by the presence of bromine, methoxy, and methoxyethoxy groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde typically involves the bromination of 4-(2-methoxyethoxy)-5-methoxybenzaldehyde. One common method is the reaction of 3-bromo-4-hydroxybenzaldehyde with 1-bromo-2-methoxyethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Bromo-4-(2-methoxyethoxy)-5-methoxybenzoic acid.
Reduction: 3-Bromo-4-(2-methoxyethoxy)-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and methoxy groups may also influence the compound’s reactivity and binding affinity.
類似化合物との比較
- 3-Bromo-4-(2-methoxyethoxy)benzoic acid
- 3-Bromo-4-(2-methoxyethoxy)benzonitrile
- 3-Bromo-4-(2-methoxyethoxy)benzyl alcohol
Comparison: 3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxyethoxy groups, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
特性
分子式 |
C11H13BrO4 |
|---|---|
分子量 |
289.12 g/mol |
IUPAC名 |
3-bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C11H13BrO4/c1-14-3-4-16-11-9(12)5-8(7-13)6-10(11)15-2/h5-7H,3-4H2,1-2H3 |
InChIキー |
OWACGEVBYRETEC-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C=C(C=C1Br)C=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro-](/img/structure/B8642604.png)









![1-[4-(2-Chloroethoxy)phenyl]ethanone](/img/structure/B8642690.png)


![1-[5-(Methylsulfanyl)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B8642717.png)
